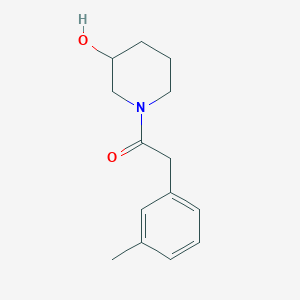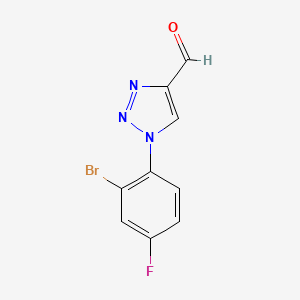
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to a triazole ring
Preparation Methods
The synthesis of 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Triazole Core: The phenyl triazole core can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves reacting 2-bromo-4-fluorophenyl azide with an alkyne to form the triazole ring.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced via a Vilsmeier-Haack reaction, where the triazole compound is treated with DMF and POCl3 to form the corresponding aldehyde.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo substituent on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its triazole moiety.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, the triazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The bromo and fluoro substituents on the phenyl ring can enhance binding affinity and specificity to target molecules. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives such as:
1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole:
1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-methanol: Contains a hydroxyl group instead of an aldehyde, which alters its chemical reactivity and potential biological activity.
1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group, which can affect its solubility and interaction with biological targets.
The presence of the carbaldehyde group in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKZWSPTPCNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


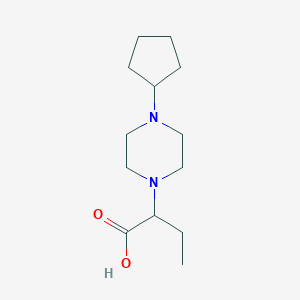
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
![1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467210.png)
![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)
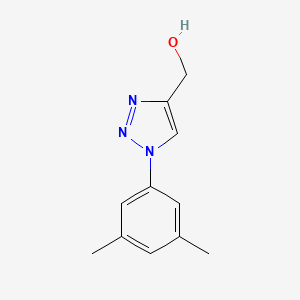
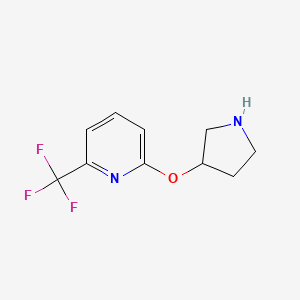
![2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467218.png)
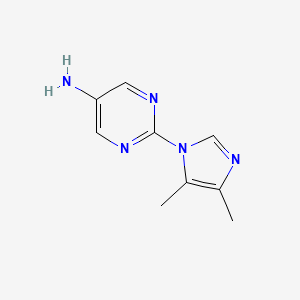
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)
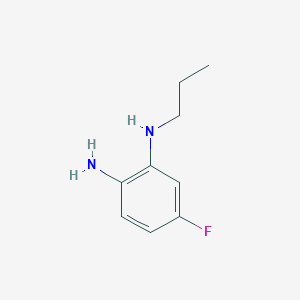
![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)
![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)

